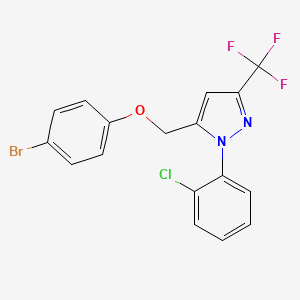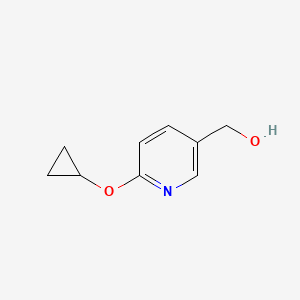
(6-Cyclopropoxypyridin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopropyloxy)-3-pyridinemethanol is an organic compound characterized by a cyclopropyloxy group attached to a pyridine ring, with a hydroxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropyloxy)-3-pyridinemethanol typically involves the following steps:
Formation of the Cyclopropyloxy Group: This can be achieved through the reaction of cyclopropyl alcohol with an appropriate halogenating agent to form cyclopropyl halide, followed by nucleophilic substitution with a pyridine derivative.
Introduction of the Hydroxymethyl Group: This step involves the functionalization of the pyridine ring at the 3-position, which can be accomplished through various methods such as lithiation followed by formylation and subsequent reduction.
Industrial Production Methods
Industrial production of 6-(Cyclopropyloxy)-3-pyridinemethanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
6-(Cyclopropyloxy)-3-pyridinemethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(Cyclopropyloxy)-3-pyridinecarboxylic acid.
Reduction: 6-(Cyclopropyloxy)-3-piperidinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Cyclopropyloxy)-3-pyridinemethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-(Cyclopropyloxy)-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyloxy group may enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Methoxy)-3-pyridinemethanol: Similar structure but with a methoxy group instead of a cyclopropyloxy group.
6-(Ethoxy)-3-pyridinemethanol: Contains an ethoxy group, differing in the alkyl chain length.
6-(Cyclopropyloxy)-2-pyridinemethanol: Similar but with the hydroxymethyl group at the 2-position.
Uniqueness
6-(Cyclopropyloxy)-3-pyridinemethanol is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
(6-cyclopropyloxypyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-5,8,11H,2-3,6H2 |
InChIキー |
XWERNGFDFPMDQI-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=NC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
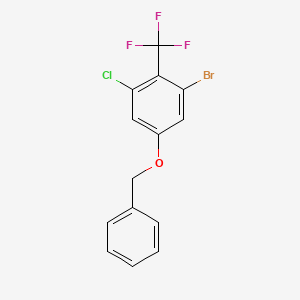

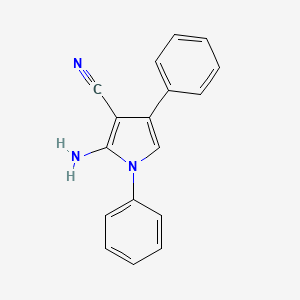
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)

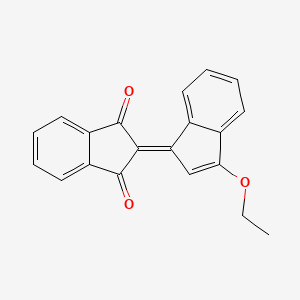
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
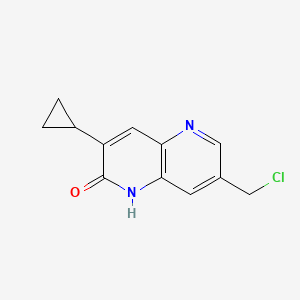
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)
